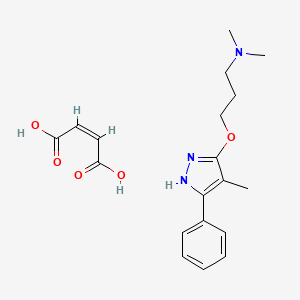![molecular formula C14H10N2O2S B12908490 1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one CAS No. 646062-68-2](/img/structure/B12908490.png)
1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is a complex organic compound that features a thiophene ring, a pyrrolo[1,2-b]pyridazine core, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with a suitable pyrrolo[1,2-b]pyridazine derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization or other reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Thiophene sulfoxide or thiophene sulfone.
Reduction: 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene sulfone.
Pyrrolo[1,2-b]pyridazine derivatives: Compounds such as pyrrolo[1,2-b]pyridazine-5-carboxylic acid.
Uniqueness
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is unique due to its combined structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
646062-68-2 |
|---|---|
Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
1-[7-(thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethanone |
InChI |
InChI=1S/C14H10N2O2S/c1-9(17)10-8-12(14(18)13-5-3-7-19-13)16-11(10)4-2-6-15-16/h2-8H,1H3 |
InChI Key |
OQZIRFJSOPPRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
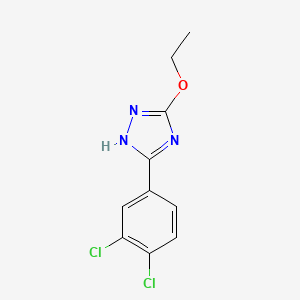
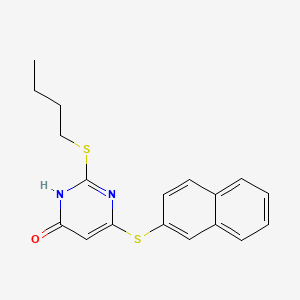
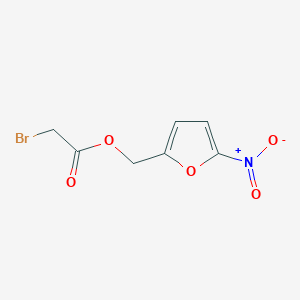
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)

![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)



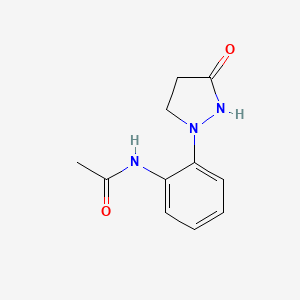
![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)
